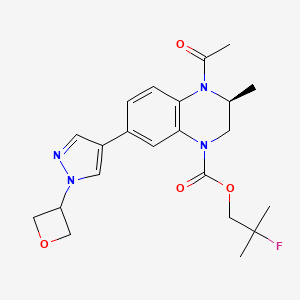
Benzothiazepine analog 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazepine analog 10 is a member of the benzothiazepine family, which consists of heterocyclic compounds featuring a benzene ring fused with a thiazepine ring. These compounds are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique chemical structure and biological properties.
Preparation Methods
The synthesis of benzothiazepine analog 10 involves various methods, including condensation reactions, cyclization processes, and transition metal-catalyzed reactions . One common synthetic route involves the cyclocondensation of chalcones using a basic catalyst such as aluminum-magnesium mixed oxide . Industrial production methods often employ one-pot solid-phase protocols to streamline the synthesis process and improve yield .
Chemical Reactions Analysis
Benzothiazepine analog 10 undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions include various substituted benzothiazepine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Benzothiazepine analog 10 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as a calcium channel blocker, making it valuable in the treatment of cardiovascular diseases such as hypertension and angina . Additionally, this compound has shown promise as an anti-inflammatory, antimicrobial, and anticancer agent . In the industrial sector, it is used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of benzothiazepine analog 10 primarily involves the inhibition of calcium influx into cardiac and vascular smooth muscle cells during depolarization . This inhibition is achieved by blocking calcium channels, which helps to reduce blood pressure and alleviate angina . The compound’s molecular targets include calcium channels and various neurotransmitter receptors, which contribute to its diverse pharmacological effects .
Comparison with Similar Compounds
Benzothiazepine analog 10 can be compared to other benzothiazepine derivatives such as diltiazem, clentiazem, and siratiazem . These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties . For example, diltiazem is a well-known calcium channel blocker used to treat hypertension and angina, while clentiazem and siratiazem have been studied for their potential cardiovascular benefits . This compound is unique in its specific combination of substituents, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C22H27FN4O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2-fluoro-2-methylpropyl) (3S)-4-acetyl-3-methyl-7-[1-(oxetan-3-yl)pyrazol-4-yl]-2,3-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C22H27FN4O4/c1-14-9-25(21(29)31-13-22(3,4)23)20-7-16(5-6-19(20)27(14)15(2)28)17-8-24-26(10-17)18-11-30-12-18/h5-8,10,14,18H,9,11-13H2,1-4H3/t14-/m0/s1 |
InChI Key |
HUMZKOSJUNGVKQ-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@H]1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4COC4)C(=O)OCC(C)(C)F |
Canonical SMILES |
CC1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4COC4)C(=O)OCC(C)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















